molecular formula C12H13NO3S3 B12117968 3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B12117968
M. Wt: 315.4 g/mol
InChI Key: SYANJXOHYBPDLI-UHFFFAOYSA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a thieno[3,4-d][1,3]thiazole core modified with a 2-methoxyphenyl substituent at position 3 and two sulfone groups at positions 5 and 3. Its stereochemistry (if specified) further modulates its pharmacological profile, though structural details remain sparse in the provided evidence .

Properties

Molecular Formula

C12H13NO3S3

Molecular Weight

315.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C12H13NO3S3/c1-16-10-5-3-2-4-8(10)13-9-6-19(14,15)7-11(9)18-12(13)17/h2-5,9,11H,6-7H2,1H3

InChI Key

SYANJXOHYBPDLI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step organic reactions

  • Formation of Thieno[3,4-d][1,3]thiazole Core

      Starting Materials: 2-aminothiophenol and α-bromoacetophenone.

      Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the thione group to form a thiol derivative using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution can occur on the methoxyphenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Bromine in acetic acid for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Functionalized aromatic compounds with various substituents on the methoxyphenyl ring.

Scientific Research Applications

3-(2-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural analogs and their properties, highlighting differences in substituents, molecular weight, and physicochemical parameters:

Compound Name Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Density (g/cm³) Key Features Reference
3-(2-Methoxyphenyl)tetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide (Target) Not explicitly provided 2-Methoxyphenyl at position 3; 5,5-dioxide ~237 (estimated*) N/A Enhanced polarity due to sulfone groups; methoxy group improves solubility
(3aR,6aR)-3,3a-Dimethyltetrahydrothieno[3,4-d][1,3]thiazole-2(3H)-thione 5,5-dioxide C₇H₁₁NO₂S₃ 3,3a-Dimethyl groups 237.35 N/A Stereospecific structure; methyl groups increase hydrophobicity
1-Phenyl-3-[3-(trifluoromethyl)phenyl]tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₈H₁₅F₃N₂O₂S₂ Trifluoromethylphenyl and phenyl groups 412.45 1.56 High molecular weight; trifluoromethyl enhances lipophilicity
1-(2-Chlorophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide C₁₇H₁₅ClN₂O₃S 2-Chlorophenyl; ketone at position 2 362.83 N/A Chlorine substituent increases electronegativity; ketone reduces stability
1-(4-Methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide C₁₀H₁₂N₂O₃S₂ 4-Methoxyphenyl 298.38 N/A Para-methoxy group improves π-π stacking in receptor binding
3-(p-Tolyl)tetrahydrothieno[3,4-d]thiazol-2(3H)-one 5,5-dioxide C₁₂H₁₃NO₃S₂ p-Tolyl group; ketone at position 2 283.37 N/A Tolyl group enhances steric bulk; ketone reduces thione reactivity

*Estimated based on analogs in and .

Key Structural and Functional Differences

Substituent Effects: Electron-Donating vs. In contrast, the trifluoromethyl group () is strongly electron-withdrawing, increasing lipophilicity and metabolic resistance . Halogenation: The 2-chlorophenyl analog () exhibits higher electronegativity, which may improve binding to targets with polar active sites but could also increase toxicity .

Stereochemical Variations :

  • The (3aR,6aR)-dimethyl derivative () demonstrates how stereochemistry can influence molecular packing and biological activity. Methyl groups at positions 3 and 3a may restrict conformational flexibility, affecting receptor binding .

Physicochemical and Pharmacological Implications

  • Solubility : The 5,5-dioxide moiety universally enhances water solubility across analogs, but bulky substituents (e.g., trifluoromethyl in ) counteract this by increasing hydrophobicity .
  • Metabolic Stability : Methyl and trifluoromethyl groups () are likely to slow oxidative metabolism compared to methoxy or chlorine substituents .
  • Bioactivity : Thione-containing analogs (e.g., target compound, ) may exhibit stronger antioxidant or enzyme-inhibitory properties due to sulfur's redox activity .

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